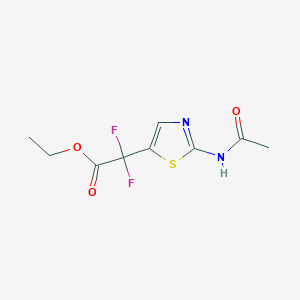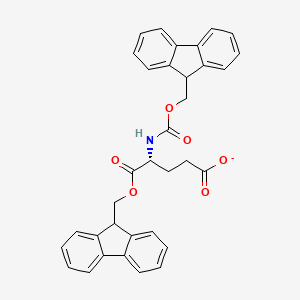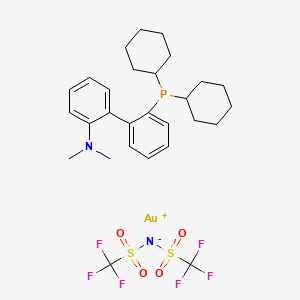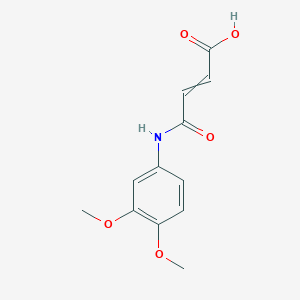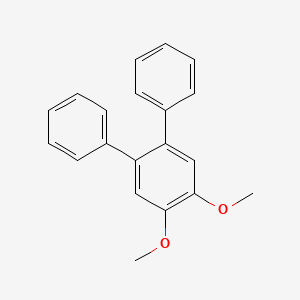
4,5-Dimethoxy-2-phenyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5’-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected linearly, with methoxy groups attached to the 4’ and 5’ positions of the central benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated aromatic compounds under mild conditions .
Industrial Production Methods: While specific industrial production methods for 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the aromatic rings can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’,5’-dimethoxybenzaldehyde or 4’,5’-dimethoxybenzoic acid.
Reduction: Formation of partially hydrogenated terphenyl derivatives.
Substitution: Introduction of halogen atoms or other functional groups at specific positions on the benzene rings.
科学的研究の応用
4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl depends on its specific application. In materials science, its electronic properties are exploited for charge transport and light emission. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups, influencing various biochemical pathways .
類似化合物との比較
- 4,4’‘-Dimethoxy-1,1’:3’,1’'-terphenyl
- 2’,5’-Dimethoxy-1,1’:4’,1’'-terphenyl
- 4,4’‘-Dimethyl-1,1’:3’,1’'-terphenyl
Comparison: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and electronic properties. Compared to other dimethoxy-terphenyl derivatives, it may exhibit different photophysical and chemical behaviors, making it suitable for distinct applications in materials science and organic synthesis .
特性
分子式 |
C20H18O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
1,2-dimethoxy-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-13-17(15-9-5-3-6-10-15)18(14-20(19)22-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChIキー |
NJHXHXIBEHRDKQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


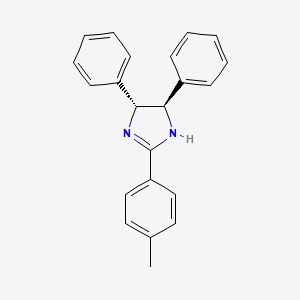
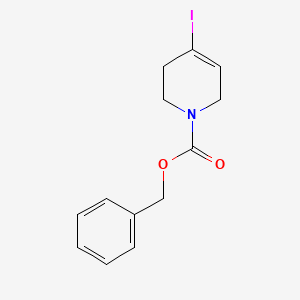
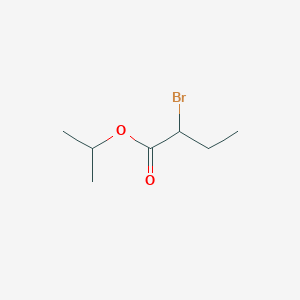

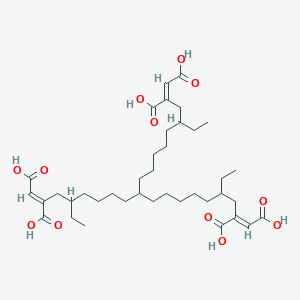
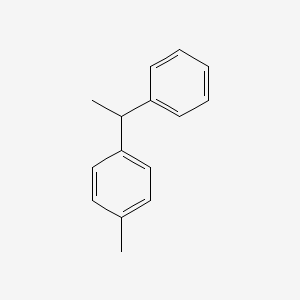
![N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116817.png)
![Tert-butyl cyano[5-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14116821.png)
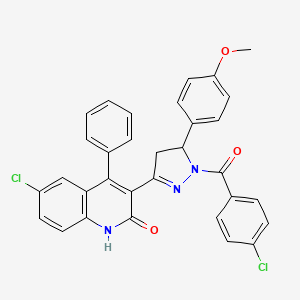
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
